スタンソポフィン

概要

説明

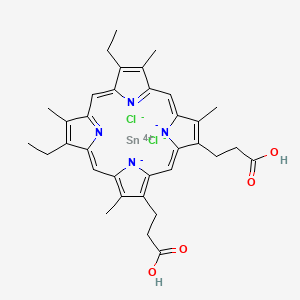

スズメソポルフィンは、スズメソポルフィリンとしても知られており、合成金属ポルフィリン化合物です。これは、ヘムをビリベルジン、一酸化炭素、遊離鉄に分解する上で重要な役割を果たす酵素、ヘムオキシゲナーゼの競合阻害剤です。 スズメソポルフィンは主に、新生児の黄疸を引き起こす可能性のある状態である、新生児の高ビリルビン血症の治療における潜在的な用途について調査されています .

科学的研究の応用

Stannsoporfin has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study metalloporphyrin chemistry and the behavior of tin in porphyrin rings.

Biology: Stannsoporfin is investigated for its role in inhibiting heme oxygenase, which has implications for understanding heme metabolism and related biological processes.

Medicine: The primary medical application of stannsoporfin is in the treatment of hyperbilirubinemia in newborns.

Industry: Stannsoporfin’s unique properties make it a valuable compound for various industrial applications, including its use in developing new pharmaceuticals and studying metalloporphyrin-based materials

作用機序

スズメソポルフィンは、酵素ヘムオキシゲナーゼを阻害することで効果を発揮します。この酵素は、ヘムをビリベルジン、一酸化炭素、遊離鉄に分解します。ヘムオキシゲナーゼを阻害することにより、スズメソポルフィンはヘムからビリベルジンへの変換を防ぎ、ビリルビンレベルの低下につながります。 このメカニズムは、特に新生児の高ビリルビン血症の治療において有益であり、ビリルビンの蓄積と黄疸の関連するリスクを予防するのに役立ちます .

生化学分析

Biochemical Properties

Stannsoporfin interacts with heme oxygenase, an enzyme involved in the breakdown of heme to biliverdin . By inhibiting heme oxygenase, Stannsoporfin prevents the conversion of heme into biliverdin, leading to the accumulation of heme and not bilirubin .

Cellular Effects

Stannsoporfin has been found to inhibit heme metabolism in mammals, control the rate of tryptophan metabolism in mammals, and increase the rate at which heme is excreted by mammals . This inhibition of heme metabolism can have significant effects on various types of cells and cellular processes.

Molecular Mechanism

The mechanism of action of Stannsoporfin involves the specific inhibition of the enzyme heme oxygenase . This enzyme normally catalyzes the conversion of heme into biliverdin, a process that is blocked by Stannsoporfin . This leads to the accumulation of heme and a reduction in the levels of bilirubin .

Temporal Effects in Laboratory Settings

The temporal effects of Stannsoporfin in laboratory settings are still being researched. It is known that Stannsoporfin has a half-life of 3.8 hours following intravenous administration .

Dosage Effects in Animal Models

The effects of Stannsoporfin at different dosages in animal models are still being researched. It is known that Stannsoporfin is not absorbed orally .

Metabolic Pathways

Stannsoporfin is involved in the heme catabolic pathway, where it inhibits the conversion of heme into biliverdin . This inhibition affects the levels of heme and bilirubin in the body .

Transport and Distribution

The transport and distribution of Stannsoporfin within cells and tissues are still being researched. It is known that Stannsoporfin is not absorbed orally .

準備方法

合成経路と反応条件

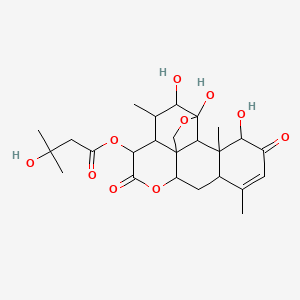

スズメソポルフィンは、ポルフィリン誘導体とスズ化合物を含む一連の化学反応によって合成されます。合成は通常、ポルフィリンマクロサイクルのC2位とC4位のビニル基を還元してエチル基を生成することから始まります。 その後、スズがポルフィリン環の中心原子として組み込まれます .

工業生産方法

スズメソポルフィンの工業生産には、高純度組成を実現するための大規模合成方法が用いられます。 これらの方法は、製薬用途に必要な純度を維持しながら、大量のスズメソポルフィンを生産するように設計されています .

化学反応の分析

反応の種類

スズメソポルフィンは、以下を含むさまざまな化学反応を起こします。

酸化: スズメソポルフィンは、特定の条件下で酸化されて、スズ原子の異なる酸化状態を形成します。

還元: この化合物は、特に還元剤の存在下で、還元反応を起こすこともできます。

一般的な試薬と条件

スズメソポルフィンを含む反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用のさまざまな配位子などがあります。 反応条件は通常、目的の結果を達成するために、制御された温度とpHレベルで行われます .

生成される主な生成物

これらの反応から生成される主な生成物は、反応の種類と使用される試薬によって異なります。 たとえば、酸化反応は異なるスズ酸化状態を生成する可能性があり、一方置換反応は異なる配位子を持つ新しいスズメソポルフィン誘導体をもたらします .

科学研究への応用

スズメソポルフィンは、以下を含む幅広い科学研究への応用を持っています。

化学: 金属ポルフィリン化学、およびポルフィリン環におけるスズの挙動を研究するためのモデル化合物として使用されます。

生物学: スズメソポルフィンは、ヘム代謝および関連する生物学的プロセスを理解する上で重要な役割を果たすヘムオキシゲナーゼの阻害における役割について調査されています。

医学: スズメソポルフィンの主な医学的用途は、新生児の高ビリルビン血症の治療です。

産業: スズメソポルフィンのユニークな特性は、新しい医薬品を開発したり、金属ポルフィリンベースの材料を研究したりするなど、さまざまな産業用途で貴重な化合物として位置付けています

類似化合物との比較

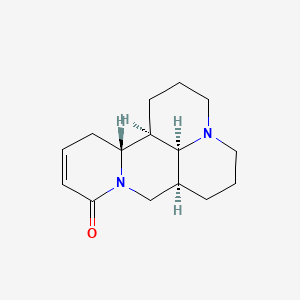

スズメソポルフィンは、ヘムオキシゲナーゼ阻害剤として作用する合成金属ポルフィリンのグループの一部です。同様の化合物には以下が含まれます。

亜鉛メソポルフィリン: ヘムオキシゲナーゼに対する同様の阻害効果を持つ別の金属ポルフィリンです。

クロムメソポルフィリン: ヘムオキシゲナーゼの阻害特性で知られていますが、異なる薬物動態プロファイルを持っています。

マンガンメソポルフィリン: ヘムオキシゲナーゼも阻害しますが、スズメソポルフィンとは異なる生物学的効果を持っています

スズメソポルフィンは、その高い効力とヘムオキシゲナーゼの特異的な阻害により、医薬品および科学研究において貴重な化合物となっています .

特性

IUPAC Name |

3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;tin(4+);dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N4O4.2ClH.Sn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);2*1H;/q;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDZJTIZVZFNCM-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=C2)C(=C5C)CC)[N-]4)C)CCC(=O)O)CCC(=O)O)C)C.[Cl-].[Cl-].[Sn+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36Cl2N4O4Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

754.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Kernicterus is attributed to high levels of bilirubin, a by-product of heme metabolism. Bilirubin is a bile pigment, which is normally eliminated from the body after conversion into a water-soluble form by the liver. Stannsoporfin's mechanism of action specifically inhibits the enzyme that blocks the conversion of heme into bilirubin. | |

| Record name | Stannsoporfin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04912 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

106344-20-1 | |

| Record name | Stannsoporfin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106344201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannsoporfin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04912 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | STANNSOPORFIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KAE1U0G7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does tin mesoporphyrin interact with its primary target?

A1: Tin mesoporphyrin acts as a potent and competitive inhibitor of heme oxygenase (HO) activity. [, , , , , , , , , ] It competes with heme for binding to the HO enzyme, thereby inhibiting the breakdown of heme into biliverdin, ferrous iron (Fe2+), and carbon monoxide (CO). [, , , , ]

Q2: What are the downstream consequences of inhibiting heme oxygenase with SnMP?

A2: Inhibiting HO with SnMP primarily reduces the production of bilirubin, which is a key factor in the development of neonatal jaundice. [, , , , ] Additionally, the reduction in HO activity impacts the levels of other heme degradation products like CO and iron, which have various physiological roles. [, , ]

Q3: Can you elaborate on the site-specific effects of SnMP on HO activity?

A3: Research in a rat model of sepsis showed that SnMP's inhibitory effect on HO activity was more pronounced in the upper intestine (duodenum and jejunum) compared to the lower intestine (ileum and colon). [] This suggests a potential site-specific regulation of HO expression and SnMP's effect.

Q4: How does SnMP impact naive T cell activation and proliferation?

A4: Studies have shown that SnMP can induce the activation, proliferation, and maturation of naive CD4+ and CD8+ T cells in vitro. [, ] This effect is mediated through interactions with CD14+ monocytes and suggests a potential role for HO-1 in regulating T cell homeostasis.

Q5: What is the molecular formula and weight of tin mesoporphyrin?

A5: While the provided abstracts don't explicitly mention the molecular formula and weight of tin mesoporphyrin, they refer to it as a "tin metalloporphyrin" and a "synthetic heme analogue." [, , , , , ] Based on this information and knowledge of porphyrin chemistry, one can deduce that SnMP likely possesses a porphyrin ring structure complexed with a tin atom. Further research into its specific chemical structure is recommended for a definitive answer.

Q6: What SHE regulations are relevant to the research and development of SnMP?

A6: While not explicitly stated, any research and development involving SnMP would likely fall under regulations governing chemical synthesis, handling, and disposal. This might include regulations from agencies like the Occupational Safety and Health Administration (OSHA) in the US or the European Chemicals Agency (ECHA) in Europe. Researchers should consult and comply with all relevant regulations and prioritize safe laboratory practices.

Q7: What is known about the absorption and distribution of SnMP?

A7: Oral administration of SnMP has demonstrated absorption in both adult and neonatal mice. [, , ] Studies have shown its presence in various tissues, including the liver, spleen, and brain, indicating its ability to cross the blood-brain barrier. [, , ]

Q8: Does SnMP impact the activity of drug-metabolizing enzymes?

A8: While not directly addressed in the abstracts, SnMP's potential to inhibit heme-containing enzymes like cytochrome P450s should be considered. [] These enzymes play a crucial role in drug metabolism, and their inhibition by SnMP could lead to drug interactions.

Q9: Has SnMP demonstrated efficacy in reducing bilirubin levels?

A9: Yes, both in vitro and in vivo studies have shown that SnMP effectively reduces bilirubin production. [, , , , ] Animal models, particularly in mice, have demonstrated its ability to prevent hyperbilirubinemia. [, , , ]

Q10: Beyond hyperbilirubinemia, are there other potential therapeutic applications for SnMP?

A10: Research suggests that SnMP might hold promise for conditions where HO-1 activity modulation could be beneficial. This includes:

- Cancer: A study suggested SnMP as a potential anticancer agent by selectively inhibiting the HO-1 pathway in specific non-small-cell lung cancer cells. [] Another study explored SnMP as an immune checkpoint inhibitor in preclinical cancer models. []

- Inflammation and Oxidative Stress: The abstracts highlight SnMP's protective effects against tissue injury in various models, including sepsis, hemorrhagic shock, and colitis. [, , ] These effects are attributed to HO-1's antioxidant and anti-inflammatory properties. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。